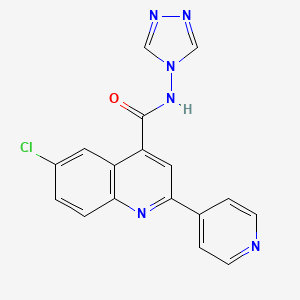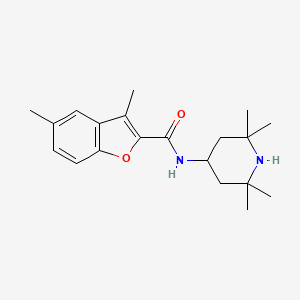![molecular formula C24H29N3O2 B4685261 5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole
Descripción general
Descripción
5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole, also known as MK-212, is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of serotonin receptor 2C (5-HT2C), which is involved in the regulation of various physiological processes, including mood, appetite, and sleep.
Mecanismo De Acción
5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole acts as a selective agonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the 5-HT2C receptor by this compound leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This, in turn, leads to the modulation of various physiological processes, including mood, appetite, and sleep.
Biochemical and Physiological Effects
The activation of the 5-HT2C receptor by this compound has been shown to modulate various biochemical and physiological processes. In animal models, this compound has been shown to reduce food intake and body weight, increase locomotor activity, and improve symptoms of depression and anxiety. Moreover, this compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole has several advantages for lab experiments, including its high selectivity and potency for the 5-HT2C receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological processes. However, this compound also has some limitations, including its poor solubility in water, which can limit its use in in vitro assays, and its potential off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole, including the investigation of its potential therapeutic applications in various diseases, the development of more potent and selective agonists of the 5-HT2C receptor, and the elucidation of the downstream signaling pathways involved in the modulation of physiological processes by this compound. Moreover, the use of this compound as a tool compound in neuroscience research can provide valuable insights into the role of the 5-HT2C receptor in various physiological processes.
Aplicaciones Científicas De Investigación
5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, obesity, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and to improve symptoms of depression and anxiety in preclinical studies. Moreover, this compound has been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of the 5-HT2C receptor.
Propiedades
IUPAC Name |
(5-ethyl-1,3-dimethylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-5-18-6-11-22-21(16-18)17(2)23(25(22)3)24(28)27-14-12-26(13-15-27)19-7-9-20(29-4)10-8-19/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLMCAWMIPEAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4685188.png)
![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4685208.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)

![methyl 3-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4685223.png)

![N-{[4-allyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4685232.png)



